molecular formula C11H12O3 B6256196 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 151792-10-8

6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B6256196
CAS No.: 151792-10-8
M. Wt: 192.2
InChI Key:
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Description

6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group and a carboxylic acid group on a tetrahydronaphthalene ring

Preparation Methods

The synthesis of 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of 6-hydroxy-2-naphthoic acid under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures. Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, esterification with alcohols in the presence of an acid catalyst can yield esters.

Scientific Research Applications

6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and leading to desired biological effects.

Comparison with Similar Compounds

6-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be compared with similar compounds such as:

    3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: This compound has a hydroxyl group at the 3-position instead of the 6-position, which may result in different chemical and biological properties.

    5,6,7,8-Tetrahydro-2-naphthoic acid:

    2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar structure but without the carboxylic acid group, leading to different chemical behavior and uses.

Properties

CAS No.

151792-10-8

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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